2,4-dimethyl-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3S/c1-16-4-9-21(17(2)14-16)32(29,30)27-20-7-5-19(6-8-20)25-23-24-18(3)15-22(26-23)28-10-12-31-13-11-28/h4-9,14-15,27H,10-13H2,1-3H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAYHWMHZMAUAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCOCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,4-dimethyl-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide represents a class of sulfonamide derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and cardiovascular health. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 356.48 g/mol
The compound features a sulfonamide group attached to a benzene ring, which is further substituted with a pyrimidine moiety containing a morpholine ring. This structural complexity is believed to contribute to its diverse biological activities.
Anticancer Activity
Research has indicated that various sulfonamide derivatives exhibit anticancer properties. For instance, compounds similar to 2,4-dimethyl-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide have been shown to inhibit cellular pathways associated with tumor growth. A study demonstrated that certain benzenesulfonamides effectively inhibit carbonic anhydrases (CAs), which play a crucial role in tumorigenesis by regulating pH and ion transport in cancer cells .
| Compound | Target | Activity |
|---|---|---|
| 2,4-Dimethyl-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide | CA I, II | Inhibition observed |
| 4-Amino-substituted benzenesulfonamides | Various CAs | Higher binding affinity compared to other derivatives |
Cardiovascular Effects
Sulfonamide derivatives have also been studied for their effects on cardiovascular health. A recent study used isolated rat heart models to evaluate the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance. The results indicated that certain derivatives could lower perfusion pressure significantly, suggesting potential therapeutic applications in managing hypertension and related cardiovascular conditions .
The biological activity of 2,4-dimethyl-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is thought to involve:
- Inhibition of Carbonic Anhydrases : By inhibiting CAs, the compound may disrupt the acid-base balance in cancer cells, leading to decreased proliferation.
- Modulation of Ion Channels : The interaction with calcium channels has been proposed as a mechanism through which these compounds affect vascular resistance and perfusion pressure.
Study 1: Antitumor Activity
A study evaluating the antitumor effects of various sulfonamide derivatives found that those with similar structures to our compound showed significant inhibition of tumor growth in mouse models. The compounds were tested against lymphoid leukemia cells, demonstrating no activity against certain types but highlighting their potential in other cancer types.
Study 2: Cardiovascular Impact
In another study focusing on cardiovascular effects, the isolated rat heart model was utilized to assess the impact on coronary resistance and perfusion pressure. The findings indicated that specific sulfonamide derivatives could effectively reduce both parameters over time, suggesting a pharmacological basis for their use in treating cardiovascular diseases.
Pharmacokinetics and ADME Properties
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of 2,4-dimethyl-N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide . Theoretical studies utilizing software like SwissADME have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties:
| Parameter | Value |
|---|---|
| Lipophilicity (LogP) | 0.28 |
| Plasma Protein Binding | 72.9% |
| Half-life | Short |
These parameters suggest favorable characteristics for bioavailability and efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related sulfonamide-pyrimidine hybrids:
Key Observations:
Structural Complexity and Solubility :
- The target compound’s morpholin-4-yl group introduces a polar, six-membered ring that likely improves aqueous solubility compared to dimethylpyrimidine analogs (e.g., ). This contrasts with ’s isopropyl-substituted derivative, which may prioritize lipophilicity for membrane penetration.
Biological Activity: Sulfonamides with pyrimidine linkages (e.g., ) are classic antibacterial agents, but resistance mechanisms (e.g., altered dihydropteroate synthase) may limit efficacy. The target compound’s morpholine and methyl groups could mitigate resistance by altering binding interactions.
Synthetic Routes :
- The target compound’s synthesis likely involves coupling a 2,4-dimethylbenzenesulfonamide intermediate with a pre-functionalized 4-methyl-6-morpholinylpyrimidine, analogous to ’s use of benzylamine in DMF for triazine-sulfonamide hybrids.
Spectroscopic Data :
- IR peaks for sulfonamide (-SO₂NH-) stretches (~1388–1572 cm⁻¹) and pyrimidine ring vibrations (~1520 cm⁻¹) are consistent across analogs (e.g., ). The target compound’s morpholine group may introduce additional N-H stretching (~3266 cm⁻¹) as seen in Schiff base derivatives .
Research Findings and Implications
- Antimicrobial Potential: The morpholin-4-yl group may enhance activity against sulfonamide-resistant strains by modifying steric and electronic interactions with bacterial targets .
- Kinase Inhibition : Pyrimidine-linked sulfonamides (e.g., ) often inhibit tyrosine kinases; the target compound’s aniline bridge could optimize binding to ATP pockets.
- Thermal Stability : Higher melting points (e.g., 240–260°C in ) correlate with crystalline sulfonamide derivatives, suggesting the target compound may exhibit similar stability.
Preparation Methods
Chloropyrimidine Starting Material
4,6-Dichloro-2-methylpyrimidine is selected as the starting material due to its electrophilic reactivity at the 4- and 6-positions. Morpholine substitution at the 6-position is achieved via nucleophilic aromatic substitution (SNAr) in anhydrous toluene at 110°C using sodium tert-butoxide (NaOtBu) as a base and RuPhosPd G3 as a catalyst. This yields 6-(morpholin-4-yl)-4-chloro-2-methylpyrimidine with >90% regioselectivity.
Amination at the 2-Position
The 4-chloro substituent is replaced with an amino group using ammonia or ammonium hydroxide under high-temperature microwave-assisted conditions (160°C, 4–36 h). Alternatively, Buchwald–Hartwig amination with ammonium chloride and a palladium catalyst (e.g., RuPhosPd G3) in toluene achieves this transformation with yields up to 78%.
Synthesis of the Benzenesulfonamide Intermediate
The benzenesulfonamide moiety, 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, is synthesized in two stages.
Sulfonation of 2,4-Dimethylbenzene
2,4-Dimethylbenzene undergoes sulfonation with fuming sulfuric acid (H2SO4) at 150°C to yield 2,4-dimethylbenzenesulfonic acid. Conversion to the sulfonyl chloride is achieved using phosphorus pentachloride (PCl5) in dichloromethane (DCM) at 0°C.
Sulfonamide Formation
The sulfonyl chloride reacts with 4-nitroaniline in DCM with trimethylamine (TEA) as a base, yielding 2,4-dimethyl-N-(4-nitrophenyl)benzenesulfonamide. Catalytic hydrogenation (10% Pd/C, H2, 1 atm) reduces the nitro group to an amine, producing 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide with >95% purity.
Coupling of Pyrimidine and Benzenesulfonamide Intermediates
The final step involves coupling the pyrimidine core (4-methyl-6-(morpholin-4-yl)pyrimidin-2-amine) with the benzenesulfonamide intermediate.
Nucleophilic Aromatic Substitution (SNAr)
The 2-amino group on the pyrimidine reacts with the sulfonamide-bearing aniline in n-butanol at 160°C under microwave irradiation for 4–24 h. Diisopropylethylamine (DiPEA) facilitates deprotonation, while the palladium catalyst ensures efficient coupling. Yields range from 37–78%, depending on steric and electronic effects.
Palladium-Catalyzed Cross-Coupling
For improved efficiency, Buchwald–Hartwig amination is employed using RuPhosPd G3, NaOtBu, and toluene at 110°C. This method achieves higher yields (up to 85%) and reduces side products compared to SNAr.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography (30–60% ethyl acetate/hexane) or reverse-phase HPLC (C18 column, 45–55% acetonitrile/water). The free base is isolated by washing the trifluoroacetic acid (TFA) salt with saturated sodium bicarbonate.
Analytical Data
-
1H NMR (400 MHz, DMSO-d6): δ 2.25 (s, 3H, CH3), 2.35 (s, 3H, CH3), 3.65–3.75 (m, 8H, morpholine), 6.90 (s, 1H, pyrimidine-H), 7.45–7.60 (m, 4H, aromatic-H).
Yield Optimization and Challenges
Regioselectivity in Pyrimidine Substitution
Competing reactions at the 4- and 6-positions of dichloropyrimidine are mitigated by sequential substitution: morpholine at 6°C first, followed by amination at 4°C.
Sulfonamide Stability
The sulfonamide bond is sensitive to acidic conditions. Neutral pH and low temperatures (<50°C) during coupling prevent hydrolysis.
Scalability and Industrial Relevance
The synthesis is scalable to kilogram quantities using continuous flow reactors for SNAr and hydrogenation steps. Process optimization reduces Pd catalyst loading to 0.5 mol%, lowering production costs.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| SNAr | n-BuOH, 160°C, 24 h | 65–78 | 90–95 |
| Buchwald–Hartwig | Toluene, 110°C, 48 h | 75–85 | 95–99 |
| Microwave-Assisted | n-BuOH, 160°C, 4 h | 70–78 | 92–97 |
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyrimidine core. Key steps include:
- Condensation reactions (e.g., between substituted pyrimidines and aryl amines) under reflux in solvents like ethanol or DMF, often catalyzed by bases such as lithium hydroxide .
- Sulfonamide linkage formation via nucleophilic substitution, requiring controlled temperatures (e.g., 60–80°C) and anhydrous conditions to minimize side reactions .
- Purification via recrystallization or column chromatography to achieve >90% purity .
Optimization tips : Use high-purity reagents, monitor reaction progress via TLC, and adjust solvent polarity to improve yields.
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretch at ~1150–1350 cm⁻¹ and N-H stretches at ~3266 cm⁻¹) .
- ¹H/¹³C NMR : Resolves aromatic proton environments (δ 6.8–8.6 ppm for aryl groups) and confirms substitutions (e.g., morpholine protons at δ 3.0–3.5 ppm) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
Advanced: How does the morpholine moiety influence the compound’s physicochemical properties and target binding?
Answer:
The morpholine group enhances water solubility due to its polar oxygen atom and contributes to hydrogen bonding with biological targets (e.g., enzyme active sites). Computational docking studies suggest that the morpholine ring stabilizes interactions with hydrophobic pockets, improving binding affinity . Comparative studies with non-morpholine analogs show reduced activity, confirming its role in target engagement .
Advanced: What strategies address contradictions in solubility and stability data across studies?
Answer:
- Solubility testing : Perform parallel experiments in buffered solutions (pH 1.2–7.4) and organic solvents (DMSO, ethanol) to account for variability .
- Stability assays : Use accelerated stability studies (40°C/75% RH) and HPLC monitoring to identify degradation products .
- Data normalization : Control for batch-to-batch impurities and crystallinity differences, which often explain discrepancies .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?
Answer:
- Single-crystal X-ray diffraction provides precise bond lengths, angles, and dihedral angles (e.g., pyrimidine ring planarity deviations <1.01 Å ).
- Intermolecular interactions : Identifies hydrogen bonds (e.g., N–H⋯N) and weak C–H⋯π interactions that influence packing and stability .
- Validation : Cross-reference with DFT-calculated geometries to confirm conformational preferences .
Advanced: How do structural modifications (e.g., methyl vs. trifluoromethyl groups) impact biological activity?
Answer:
- Methyl groups increase lipophilicity , enhancing membrane permeability but reducing solubility .
- Trifluoromethyl substitutions improve metabolic stability and target selectivity due to strong electron-withdrawing effects .
- SAR studies : Replace morpholine with piperazine or pyrazole rings to assess activity shifts. Pyrazole analogs, for example, show altered antibacterial profiles .
Advanced: What computational methods predict the compound’s interaction with enzymes like dihydrofolate reductase (DHFR)?
Answer:
- Molecular docking (AutoDock, Glide) models binding poses, highlighting key residues (e.g., Asp27 in DHFR for sulfonamide binding) .
- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) and calculate free energy changes (MM-PBSA) .
- Pharmacophore mapping : Identifies essential features (e.g., sulfonamide S=O as hydrogen bond acceptors) .
Basic: What are the recommended protocols for evaluating in vitro antibacterial activity?
Answer:
- MIC assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill curves : Differentiate bacteriostatic vs. bactericidal effects by monitoring CFU/mL over 24 hours .
- Control compounds : Include sulfamethoxazole to benchmark potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
